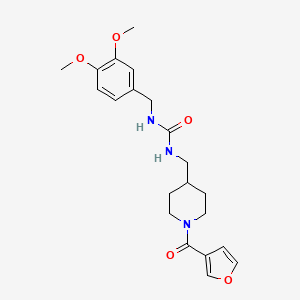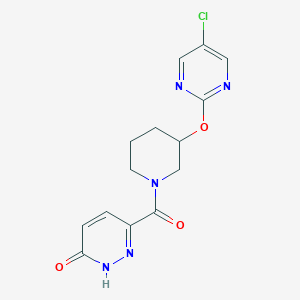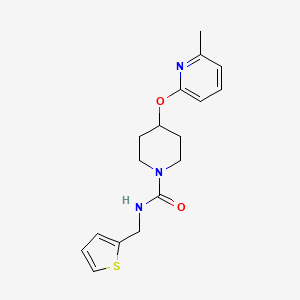![molecular formula C13H16N2O3 B2787157 1-{[(PYRIDIN-3-YL)CARBAMOYL]METHYL}CYCLOPENTANE-1-CARBOXYLIC ACID CAS No. 1144464-46-9](/img/structure/B2787157.png)
1-{[(PYRIDIN-3-YL)CARBAMOYL]METHYL}CYCLOPENTANE-1-CARBOXYLIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(PYRIDIN-3-YL)CARBAMOYL]METHYL}CYCLOPENTANE-1-CARBOXYLIC ACID is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a cyclopentanecarboxylic acid moiety linked to a pyridin-3-ylamino group through an oxoethyl bridge.
Méthodes De Préparation
The synthesis of 1-{[(PYRIDIN-3-YL)CARBAMOYL]METHYL}CYCLOPENTANE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the reaction of cyclopentanecarboxylic acid with an appropriate pyridine derivative under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Analyse Des Réactions Chimiques
1-{[(PYRIDIN-3-YL)CARBAMOYL]METHYL}CYCLOPENTANE-1-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-{[(PYRIDIN-3-YL)CARBAMOYL]METHYL}CYCLOPENTANE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-{[(PYRIDIN-3-YL)CARBAMOYL]METHYL}CYCLOPENTANE-1-CARBOXYLIC ACID exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-{[(PYRIDIN-3-YL)CARBAMOYL]METHYL}CYCLOPENTANE-1-CARBOXYLIC ACID can be compared with similar compounds such as ethyl 2-oxocyclopentanecarboxylate and other pyridine derivatives. These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of a cyclopentanecarboxylic acid moiety with a pyridin-3-ylamino group, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
1-[2-oxo-2-(pyridin-3-ylamino)ethyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-11(15-10-4-3-7-14-9-10)8-13(12(17)18)5-1-2-6-13/h3-4,7,9H,1-2,5-6,8H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITWTFQKZMEVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)NC2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2787075.png)

![N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)ethanediamide](/img/structure/B2787082.png)


![7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2787085.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2787087.png)
![3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/new.no-structure.jpg)


![Ethyl 2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoate](/img/structure/B2787091.png)

![1-(3-CHLOROPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE](/img/structure/B2787096.png)
![3-chloro-2-(oxan-4-yloxy)-5-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2787097.png)
